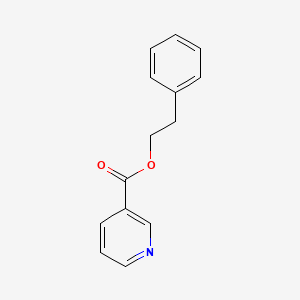

2-Phenylethyl nicotinate

Description

Historical Context and Evolution of Nicotinate (B505614) Ester Research

The study of nicotinate esters is intrinsically linked to the history of their parent compound, nicotinic acid, also known as niacin or vitamin B3. First described by chemist Hugo Weidel in 1873 through the oxidation of nicotine (B1678760), the biological significance of nicotinic acid was not understood until many years later. wikipedia.org In the 1930s, its role as a vitamin and its effectiveness in treating pellagra were established. A pivotal moment in nicotinic acid research occurred in 1955, when it was discovered that large doses could lower cholesterol levels, shifting its scientific focus towards cardiovascular disease. wikipedia.org

This expansion into therapeutic applications beyond its vitamin function paved the way for research into its derivatives, including nicotinate esters. Scientists began to explore how esterification—the process of forming an ester from an acid and an alcohol—could modify the properties of nicotinic acid. One notable area of investigation has been with tocopheryl nicotinate, an ester of vitamin E and niacin. nih.govresearchgate.net Research on such esters aimed to combine the properties of both parent molecules or to improve parameters like absorption and stability. nih.gov Studies have investigated the hydrolysis and absorption of various α-tocopherol esters, including the nicotinate form, revealing differences in their metabolic pathways. nih.gov The exploration of a wide range of miscellaneous nicotinic acid esters, as documented in chemical literature, underscores the long-standing interest in this class of compounds for various potential applications. acs.org

Positioning of 2-Phenylethyl Nicotinate within Contemporary Chemical and Biomedical Sciences

This compound is an ester formed from nicotinic acid and 2-phenylethyl alcohol. Within the landscape of modern chemical and biomedical sciences, this specific compound is situated at the intersection of research into nicotinic acid derivatives and the extensive field of medicinal chemistry focused on the phenylethyl scaffold.

While extensive research on this compound itself is not widely published, its constituent parts are of significant interest. Nicotinic acid derivatives continue to be explored for their potential in metabolic regulation, neuropharmacology, and as antimicrobial agents. ontosight.ai For instance, research into compounds like 6-(2-Phenylethyl)nicotine, which shares the phenylethyl group, has shown unexpected binding affinity at nicotinic cholinergic receptors, highlighting the potential for novel activities when this moiety is combined with a pyridine (B92270) ring structure. researchgate.net The synthesis of related compounds, such as methyl 2-phenoxynicotinate, as intermediates for pharmaceuticals and agrochemicals further illustrates the ongoing relevance of substituted nicotinates in applied chemistry. ontosight.ai Therefore, this compound represents a compound of interest for its potential biological activities, which can be inferred from the well-documented properties of both the nicotinate and phenylethyl structures. ontosight.aigoogleapis.com

Theoretical Underpinnings of Ester-Based Bioactive Compounds

Esters are a prevalent functional group in the structure of many bioactive compounds and are particularly important in drug design. tandfonline.com The theoretical basis for their use is often linked to their role in prodrugs and soft drugs. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. Esterification is a common strategy to create prodrugs with improved properties, such as enhanced tissue mobility or better absorption. tandfonline.com

A key characteristic of esters is their susceptibility to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the plasma and liver. tandfonline.com This bioconversion cleaves the ester bond, releasing the parent acid and alcohol. This planned metabolic instability is a cornerstone of "soft drug" design, where an active compound is engineered to break down into inactive and non-toxic metabolites after exerting its therapeutic effect, potentially reducing side effects. tandfonline.com

The stability of the ester bond can be modulated by altering the chemical structures of the acid or alcohol components, which can be useful for controlling the rate and location of drug release. tandfonline.com Furthermore, the incorporation of an ester group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The use of ester-based compounds is widespread, with applications ranging from pharmaceuticals to agrochemicals, where they have been developed as herbicides and antifungal agents. nih.govmdpi.com

Significance of the Phenylethyl Moiety in Medicinal Chemistry

The 2-phenylethylamine scaffold, of which the phenylethyl moiety is the core component, is one of the most important building blocks in medicinal chemistry. nih.govbeilstein-journals.orgnih.gov Its significance stems from its presence in a vast number of biologically active molecules, including endogenous neurotransmitters and a wide array of synthetic drugs. mdpi.com

The quintessential examples of the importance of this moiety are the endogenous catecholamines: dopamine, norepinephrine, and epinephrine. mdpi.com These molecules, all containing the 2-phenylethylamine core, are crucial for numerous physiological processes and serve as the basis for the development of many drugs targeting the central nervous and cardiovascular systems. The phenylethyl group's ability to interact with various biological targets, particularly G-protein coupled receptors (GPCRs), has made it a privileged scaffold in drug discovery. mdpi.com

Medicinal chemists frequently use the phenylethyl moiety to design ligands for adrenergic, adenosine (B11128), and other receptors. mdpi.com Its structural features can influence a compound's pharmacokinetic properties; for example, it can enhance lipophilicity, which affects how a drug is absorbed and distributed in the body. cymitquimica.com The concept of bioisosteric replacement, where the phenyl ring is swapped for other aromatic or heterocyclic rings, is a common strategy to optimize lead compounds that contain the 2-phenylethylamine core, aiming to improve potency, selectivity, or metabolic stability. nih.govbeilstein-journals.org

The following table presents a selection of bioactive compounds that feature the phenylethyl moiety, highlighting its versatility in targeting different biological systems.

| Compound Name | Therapeutic Area/Target |

| N6-(2-phenylethyl)adenosine | Adenosine Receptor (AR) Ligand |

| CGS 21680 | Adenosine A2A Receptor Agonist |

| Dopamine | Neurotransmitter, Adrenergic & Dopaminergic Receptor Ligand |

| Norepinephrine (Noradrenaline) | Neurotransmitter, Adrenergic Receptor Agonist |

| Epinephrine (Adrenaline) | Neurotransmitter, Adrenergic Receptor Agonist |

| 6-(2-Phenylethyl)nicotine | Nicotinic Cholinergic (nACh) Receptor Ligand |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(13-7-4-9-15-11-13)17-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTITMHKRRGVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992232 | |

| Record name | 2-Phenylethyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-43-5 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylethyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethyl pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of 2 Phenylethyl Nicotinate Biological Activities and Mechanistic Pathways

Prodrug Conversion Mechanisms of Nicotinate (B505614) Esters

Nicotinate esters, including 2-phenylethyl nicotinate, are designed to be biologically inactive precursors that are transformed into the pharmacologically active nicotinic acid within the body. This biotransformation is primarily achieved through enzymatic processes. The prodrug strategy allows for modified pharmacokinetic properties, potentially leading to a more sustained release and action of nicotinic acid.

Enzymatic Hydrolysis and Nicotinic Acid Generation Kinetics

The conversion of nicotinate esters to nicotinic acid is catalyzed by enzymatic hydrolysis. This process is governed by Michaelis-Menten kinetics, indicating that the rate of the reaction is dependent on the substrate (nicotinate ester) concentration and the presence of specific enzymes. biologists.com Studies on various nicotinate esters have shown that the hydrolysis follows pseudo-first-order kinetics, where the reaction rate is proportional to the concentration of the ester. nih.gov

The kinetics of this hydrolysis are influenced by several factors, including the chemical structure of the ester group. For instance, the length of the alkyl chain in a series of nicotinate ester prodrugs has been shown to affect the rate of metabolism. wikipedia.org The pH of the surrounding environment also plays a crucial role, with the hydrolysis rate being pH-dependent. nih.gov The generation of nicotinic acid can be saturated at high concentrations of the prodrug, suggesting a finite capacity of the metabolizing enzymes. wikipedia.org

Table 1: Factors Influencing the Hydrolysis Kinetics of Nicotinate Esters

| Factor | Description | Reference |

| Enzyme Concentration | The rate of hydrolysis is dependent on the concentration of available esterase enzymes. | biologists.com |

| Substrate Concentration | Follows Michaelis-Menten kinetics; the rate increases with substrate concentration until enzyme saturation. | biologists.comwikipedia.org |

| Ester Structure | The chemical structure of the alcohol moiety (e.g., alkyl chain length) influences the binding affinity to the enzyme and the rate of hydrolysis. | wikipedia.org |

| pH | The hydrolysis rate is pH-dependent, with optimal pH ranges for enzymatic activity. | nih.gov |

Role of Esterase Activity in Biotransformation

The primary enzymes responsible for the hydrolysis of nicotinate esters are carboxylesterases (CES). scienceopen.com These are a diverse group of serine hydrolases ubiquitously present in various tissues, including the liver, plasma, and skin. biologists.comscienceopen.com The tissue distribution of CES enzymes is a key determinant of where the prodrug is activated. For example, human liver primarily expresses CES1, while the intestine expresses CES2. scienceopen.com

Upon topical application, esterases within the skin layers catalyze the cleavage of the ester bond of compounds like this compound, releasing nicotinic acid directly into the local tissue. wikipedia.org This localized biotransformation is crucial for the topical effects of these compounds. The efficiency of this conversion is dependent on the specific esterase activity in the tissue, which can vary between species and individuals. scienceopen.com The binding of nicotinate esters to these esterases appears to be influenced by hydrophobic and steric factors related to the ester's side chain. biologists.com

Molecular and Cellular Mechanisms of Pharmacological Action

Following its generation from the prodrug, nicotinic acid exerts its pharmacological effects by interacting with specific cellular targets and modulating intracellular signaling pathways. These actions are responsible for the observed physiological responses, particularly in the skin.

Interaction with Specific Biological Receptors and Enzyme Systems

The primary molecular target for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as HM74A. nih.govnih.gov This receptor is highly expressed in various cell types, including adipocytes and immune cells in the skin, such as Langerhans cells and keratinocytes. nih.gov The interaction between nicotinic acid and GPR109A is initiated by the binding of the carboxyl group of nicotinic acid to a specific arginine residue within the transmembrane domain of the receptor. nih.gov

Activation of GPR109A by nicotinic acid triggers a cascade of intracellular events. It is this receptor that mediates many of the well-known effects of nicotinic acid, including the cutaneous vasodilation, or flushing, response. nih.govnih.gov A related receptor, GPR109B (or HM74), has also been identified, though its role in mediating nicotinic acid's effects is less characterized. nih.gov It is important to distinguish these receptors from the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels that bind acetylcholine and nicotine (B1678760), and are structurally and functionally different from the GPR109A receptor for nicotinic acid. nih.govwikipedia.org

Modulation of Vasoactive Signalling Pathways (e.g., Prostaglandin (B15479496) Formation)

The activation of GPR109A in skin immune cells, particularly Langerhans cells, is a critical step in the modulation of vasoactive signaling pathways. nih.gov This receptor activation leads to the mobilization of intracellular calcium and the subsequent activation of phospholipase A2. scienceopen.comresearchgate.net Phospholipase A2 then catalyzes the release of arachidonic acid from the cell membrane. scienceopen.com

The released arachidonic acid serves as a substrate for cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which convert it into various prostaglandins (B1171923). scienceopen.com The key prostaglandins implicated in the cutaneous effects of nicotinic acid are prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). scienceopen.comnih.gov These prostaglandins are potent vasodilators. This entire cascade, from GPR109A activation to prostaglandin synthesis, is the primary mechanism behind the vasodilation observed after the application of nicotinic acid-releasing prodrugs. researchgate.net

Table 2: Key Steps in Nicotinic Acid-Induced Vasoactive Signaling

| Step | Mediator/Enzyme | Outcome | Reference |

| 1. Receptor Activation | Nicotinic Acid binds to GPR109A on Langerhans cells. | G-protein signaling cascade initiated. | nih.govnih.gov |

| 2. Second Messenger Release | Phospholipase A2 activation. | Release of Arachidonic Acid from cell membranes. | scienceopen.comresearchgate.net |

| 3. Prostaglandin Synthesis | Cyclooxygenase (COX) enzymes. | Conversion of Arachidonic Acid to Prostaglandin H2 (PGH2). | scienceopen.com |

| 4. Specific Prostaglandin Formation | Prostaglandin synthases. | PGH2 is converted to Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). | scienceopen.comnih.gov |

| 5. Vasodilation | PGD2 and PGE2. | Activation of prostaglandin receptors (e.g., DP1) on vascular smooth muscle cells, leading to vasodilation. | nih.govembopress.org |

Impact on Cutaneous Microcirculation and Inflammatory Responses

The local release of vasodilatory prostaglandins, such as PGD2 and PGE2, directly impacts the cutaneous microcirculation. drugbank.com These signaling molecules act on receptors on the smooth muscle cells of dermal blood vessels, causing them to relax and leading to an increase in local blood flow. nih.govnih.gov This physiological response manifests as erythema (redness) and a sensation of warmth in the skin, a phenomenon commonly known as flushing. nih.gov

The topical application of nicotinate esters induces a non-allergenic inflammatory response in the skin. nih.gov Histological examination of affected skin reveals an initial accumulation of mononuclear cells around the blood vessels, followed by a predominant infiltration of neutrophils. nih.gov This cellular influx into the perivascular space is a characteristic feature of the inflammatory response triggered by nicotinic acid. This response can be inhibited by agents that block prostaglandin synthesis, such as aspirin, further cementing the central role of the prostaglandin pathway in these cutaneous effects. nih.gov

Table of Mentioned Compounds

Investigation of Diverse Bioactivity Profiles

While direct experimental data on this compound is limited, its bioactivity can be inferred by examining its constituent moieties: the nicotinate group (derived from nicotinic acid, a form of vitamin B3) and the 2-phenylethyl alcohol group. This article explores the potential biological activities of this compound based on the known effects of these components.

The nicotinic component of this compound is structurally related to nicotine. Nicotine has been shown to promote the proliferation and migration of various cancer cell lines by interacting with nicotinic acetylcholine receptors (nAChRs), which are expressed in numerous non-neuronal tissues, including cancerous cells. nih.govresearchgate.net For instance, nicotine can induce S-phase entry in non-small cell lung cancer (NSCLC) cells and promote anchorage-independent growth. nih.gov It has also been observed to stimulate cell migration and invasion in lung, breast, and pancreatic cancer cell lines. researchgate.netnih.gov This activity is often mediated through the α7-nAChR and downstream signaling pathways like Src and protein kinase C (PKC). nih.govmdpi.com

Conversely, antagonists of nAChRs have been shown to reduce cancer cell proliferation and migration. mdpi.com Given that this compound possesses the core pyridine (B92270) structure of nicotine, it could potentially interact with nAChRs. However, its specific agonist or antagonist activity, and therefore its ultimate effect on cell proliferation and migration, would require experimental verification. The phenylethyl group could also influence its binding affinity and functional activity at these receptors.

Table 1: Effects of Nicotine on Cancer Cell Proliferation and Viability

| Cell Line | Cancer Type | Effect | Concentration | Citation |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | Increased S-phase entry | 1 µM (maximal effect) | nih.gov |

| A549 | Non-Small Cell Lung Cancer | Increased cell viability | Not specified | mdpi.com |

| H1299 | Non-Small Cell Lung Cancer | Decreased sensitivity to cisplatin (B142131) (increased viability) | Not specified | nih.gov |

| NPC cell lines | Nasopharyngeal Carcinoma | Increased cell proliferation | 0.1–10 µM | plos.org |

| MCF7 | Breast Cancer | Promoted cell migration | Not specified | nih.gov |

The antimicrobial potential of this compound can be largely attributed to its 2-phenylethyl alcohol (PEA) component. PEA is a well-documented antimicrobial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govresearchgate.net Its primary mechanism of action involves the disruption of bacterial cell membrane integrity. nih.gov PEA inserts into the lipid bilayer, increasing membrane permeability and causing the leakage of essential intracellular components, such as potassium ions. nih.govmdpi.com This disruption of the cell envelope is a key factor in its bacteriostatic and bactericidal effects. nih.gov

Studies have shown that PEA can inhibit the growth of bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The concentration required for these effects varies, with inhibitory concentrations being significantly lower than bactericidal concentrations. nih.gov For example, PEA has been used in selective microbiological media to inhibit the growth of Gram-negative contaminants. asm.org As an ester, this compound could act as a prodrug, releasing PEA through enzymatic hydrolysis, thereby exerting antimicrobial effects.

Table 2: Antimicrobial Activity of 2-Phenylethyl Alcohol (PEA)

| Organism | Type | Activity | Concentration | Citation |

|---|---|---|---|---|

| Escherichia coli | Gram-negative bacteria | Bacteriostatic (MIC50) | ~15 mM | nih.gov |

| E. coli | Gram-negative bacteria | Bactericidal | 90 to 180 mM | nih.gov |

| Pseudomonas aeruginosa | Gram-negative bacteria | Bactericidal | 90 to 180 mM | nih.gov |

| Staphylococcus aureus | Gram-positive bacteria | Bactericidal | 90 to 180 mM | nih.gov |

| Penicillium expansum | Fungus | Complete inhibition of conidial germination | 15 mmol/L | nih.gov |

| Penicillium nordicum | Fungus | Complete inhibition of conidial germination | 15 mmol/L | nih.gov |

The structural features of this compound suggest it may interact with specific receptor subtypes, notably nicotinic cholinergic receptors (nAChRs) and adenosine (B11128) receptors (ARs).

Nicotinic Cholinergic Receptors (nAChRs): The pyridine ring of the nicotinate moiety is the core structure of nicotine, the primary agonist for nAChRs. nih.gov Furthermore, the 2-phenylethyl group is present in other known nAChR ligands. For example, the compound 6-(2-phenylethyl)nicotine has been identified as a novel and potent ligand for the α4β2 subtype of nAChRs, exhibiting a high binding affinity (Ki = 15 nM). nih.govresearchgate.netebi.ac.uk Although it acts as an antagonist rather than an agonist, this demonstrates that the combination of a nicotine-like core and a phenylethyl group is favorable for binding to this receptor. nih.gov This suggests that this compound could also possess an affinity for nAChRs, though its specific subtype selectivity and functional effect (agonist vs. antagonist) are unknown.

Adenosine Receptors (ARs): The 2-phenylethyl moiety is a recognized pharmacophore in the development of ligands for adenosine receptors, a class of G protein-coupled receptors. nih.gov Various adenosine derivatives incorporating a 2-phenylethyl group at different positions have been synthesized and tested for their binding affinity to the four AR subtypes (A1, A2A, A2B, and A3). For example, linking a 2-phenylethyl group to the 2-position of adenosine via an ether bond resulted in a compound with a high affinity for the A3AR. nih.gov The presence of this structural element in this compound suggests a potential for interaction with one or more adenosine receptor subtypes.

Table 3: Binding Affinities of Structurally Related Compounds to Target Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Citation |

|---|---|---|---|

| 6-(2-Phenylethyl)nicotine | α4β2 nAChR | 15 nM | nih.govresearchgate.net |

| 2-[2-(Phenylethyl)oxy]adenosine | A3 Adenosine Receptor | 54 nM | nih.gov |

| N6-(2-Phenylethyl)adenosine | A1 Adenosine Receptor | 4.3 nM | nih.govresearchgate.net |

As a nicotinate ester, this compound is expected to be a substrate for cellular esterases, which would hydrolyze it into nicotinic acid (a form of niacin or vitamin B3) and 2-phenylethyl alcohol. The released nicotinic acid can then enter the salvage pathway for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).

NAD+ is a critical coenzyme in cellular metabolism, acting as a key electron carrier in redox reactions (as NAD+ and its reduced form, NADH). It is essential for energy production through glycolysis, the Krebs cycle, and oxidative phosphorylation. By providing a source of nicotinic acid, the administration of this compound could potentially boost the cellular NAD+ pool. An elevated NAD+/NADH ratio is generally associated with an oxidative state that favors energy metabolism.

The 2-phenylethyl alcohol (PEA) moiety of this compound is known to function as a quorum sensing (QS) molecule in certain microorganisms and as a QS inhibitor (QSI) in others. Quorum sensing is a cell-to-cell communication system that allows bacteria and fungi to coordinate gene expression and behavior, such as biofilm formation and virulence factor production, in a population-density-dependent manner.

PEA has been shown to effectively inhibit QS-regulated processes in pathogenic bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum. nih.govresearchgate.net In P. aeruginosa, PEA has been observed to decrease the production of extracellular polysaccharides, swarming motility, and biofilm formation. nih.govresearchgate.net In C. violaceum, it inhibits the production of the purple pigment violacein, a common reporter for QS activity. nih.gov The mechanism is believed to involve competitive interaction with the N-acyl-homoserine lactone (AHL) signal molecules that are central to Gram-negative QS systems. nih.gov

Additionally, PEA can interfere with the morphogenesis of fungi, such as inhibiting the conidial germination of Penicillium species. nih.govoup.com This suggests that this compound, by releasing PEA, could serve as an anti-virulence agent, disrupting microbial communication and developmental processes without directly killing the organisms, which may reduce the pressure for developing resistance. nih.gov

Table 4: Quorum Sensing Inhibition by 2-Phenylethyl Alcohol (PEA)

| Organism | QS-Regulated Process | Inhibition (%) | Concentration | Citation |

|---|---|---|---|---|

| Pseudomonas aeruginosa PAO1 | Biofilm formation | 98.53% | Not specified | nih.govresearchgate.net |

| Pseudomonas aeruginosa PAO1 | Swarming motility | 64.5% | 2 mM | nih.govresearchgate.net |

| Pseudomonas aeruginosa PAO1 | EPS production | 33.5% | 2 mM | nih.govresearchgate.net |

| Chromobacterium violaceum ATCC 12472 | Violacein production | 62.5% | 2 mM | nih.govresearchgate.net |

Structure Activity Relationship Sar and Rational Molecular Design of 2 Phenylethyl Nicotinate Analogues

Systematic Variation of Nicotinoyl and Phenylethyl Moieties

The structure of 2-phenylethyl nicotinate (B505614) offers two primary regions for systematic variation: the nicotinoyl (pyridine) ring and the phenylethyl group. Structure-activity relationship studies on closely related analogues, such as phenethyl nicotinamides, have provided valuable insights that can be extrapolated to understand the potential impact of such modifications on 2-phenylethyl nicotinate. nih.gov

Phenylethyl Moiety Modifications: The phenylethyl portion of the molecule contributes significantly to its lipophilicity and potential for hydrophobic and aromatic interactions with biological targets. Systematic variations of this moiety, such as the introduction of substituents on the phenyl ring or alterations to the ethyl linker, are expected to have a profound effect on the compound's pharmacokinetic and pharmacodynamic properties. Studies on other classes of compounds containing a phenylethyl group have demonstrated that even conservative changes to the phenyl ring can substantially impact biological potency.

Impact of Substituent Effects on Biological Potency and Selectivity

The introduction of various functional groups onto the core structure of this compound can fine-tune its electronic distribution, conformation, and physicochemical properties, thereby influencing its biological potency and selectivity.

Electronic Effects: Electron-donating or electron-withdrawing groups on either the nicotinoyl or the phenyl ring can alter the molecule's polarity and its ability to participate in hydrogen bonding or other electrostatic interactions. For example, in a study of nicotinic acid derivatives, the nature of the substituent was found to be a key determinant of their anti-inflammatory and analgesic efficacy. This suggests that the electronic properties of substituents on this compound analogues could be critical for their pharmacological activity.

Steric Effects: The size and shape of substituents can influence how the molecule fits into a biological target's binding site, thereby affecting its potency and selectivity. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, may cause steric hindrance that prevents optimal binding. The strategic placement of smaller or larger groups can be used to probe the topology of the binding site and to design analogues with improved selectivity for a specific target over off-targets.

The following table summarizes the potential impact of different substituent types on the properties of this compound analogues, based on general principles of medicinal chemistry and findings from related compound series.

| Substituent Type | Potential Impact on Biological Potency and Selectivity |

| Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3) | May enhance binding to electron-rich pockets in a target protein; can influence metabolic stability. |

| Electron-Donating Groups (e.g., -OCH3, -NH2, -CH3) | Can increase electron density on the aromatic rings, potentially altering binding interactions; may affect pKa. |

| Halogens (e.g., -F, -Cl, -Br) | Can serve as bioisosteres for hydrogen, increase lipophilicity, and form halogen bonds, thereby improving potency and membrane permeability. |

| Bulky Alkyl Groups (e.g., -C(CH3)3) | Can introduce steric hindrance to disfavor binding to certain off-targets, thus enhancing selectivity; may also improve metabolic stability. |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -C=O) | Can form specific hydrogen bonds with the target protein, leading to increased binding affinity and potency. |

Stereochemical Considerations in this compound Design

While this compound itself is achiral, the introduction of substituents on the ethyl linker or specific, non-symmetrical substitution patterns on the aromatic rings can create chiral centers. Stereochemistry is a critical factor in drug design, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles.

The spatial arrangement of atoms in a molecule dictates its three-dimensional shape, which is fundamental for its interaction with chiral biological macromolecules such as receptors and enzymes. For a chiral analogue of this compound, one enantiomer may fit perfectly into the binding site of a target protein, leading to a desired therapeutic effect, while the other enantiomer may have a weaker interaction or may bind to a different, unintended target, potentially causing side effects.

The development of stereoselective synthetic methods is therefore crucial for producing single-enantiomer drugs. mdpi.com This allows for the separate biological evaluation of each stereoisomer, leading to a better understanding of the SAR and the identification of the more potent and safer enantiomer for further development. The synthesis of enantiomerically pure compounds can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. mdpi.comethz.ch

Role of Supramolecular Interactions and Polymorphism in Bioactivity

Supramolecular interactions, which are non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in how a drug molecule interacts with its biological target and in its solid-state properties. For this compound and its analogues, these interactions would govern the formation of the drug-receptor complex.

Furthermore, the ability of a compound to exist in different crystalline forms, a phenomenon known as polymorphism, can have significant implications for its bioavailability and therapeutic efficacy. Different polymorphs of the same compound can have different solubilities, dissolution rates, and stability, which in turn affect how much of the drug is absorbed into the bloodstream.

Research on 2-(phenylamino)nicotinic acid, a related compound, has revealed the existence of four polymorphs, each with distinct colors and hydrogen-bonding arrangements. consensus.app These polymorphs exhibit different phase behaviors, and metastable forms can transition to a more stable form. consensus.app This highlights the importance of studying the polymorphic landscape of this compound analogues during the drug development process to ensure consistent and optimal drug performance.

Rational Design Strategies for Targeted Pharmacological Profiles

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the principles of molecular interactions. mdpi.com For this compound analogues, several strategies can be employed to design molecules with specific, targeted pharmacological profiles.

Target-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogues of this compound would bind. This allows for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing.

Ligand-Based Design: In the absence of a known target structure, the design of new analogues can be guided by the SAR of existing active compounds. By identifying the key structural features and physicochemical properties required for a particular biological activity, pharmacophore models can be developed. These models serve as templates for the design of new molecules with a higher probability of being active.

Privileged Structures: The nicotinic acid scaffold can be considered a "privileged structure" due to its presence in numerous biologically active compounds. nih.govmdpi.comresearchgate.net By using this core and systematically modifying the phenylethyl portion, new analogues can be designed to interact with a variety of biological targets. This approach leverages the inherent drug-like properties of the nicotinic acid moiety to explore new therapeutic applications.

By integrating these rational design strategies with systematic SAR studies, it is possible to develop novel this compound analogues with optimized potency, selectivity, and pharmacokinetic properties for a desired therapeutic indication.

Advanced Analytical Characterization Techniques for 2 Phenylethyl Nicotinate

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 2-phenylethyl nicotinate (B505614) from impurities and for its quantification in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for the purity assessment and quantification of 2-phenylethyl nicotinate. This technique separates compounds based on their hydrophobicity. For a compound like this compound, which possesses both polar (pyridine ring, ester group) and nonpolar (phenylethyl group) moieties, RP-HPLC offers excellent resolution.

A typical HPLC method would involve a C18 stationary phase, which is a nonpolar silica-based column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. hmdb.ca The buffer, often containing an acid like formic acid or phosphoric acid, helps to ensure consistent ionization of the nicotinic acid moiety, leading to sharp and symmetrical peaks. rsc.org Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light effectively. For related compounds like ethyl nicotinate, a detection wavelength of 250 nm has been utilized. nih.gov

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min, 30% B; 5-15 min, 30-80% B; 15-20 min, 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

For this compound, a capillary column with a nonpolar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, would be suitable. Temperature programming, where the column temperature is gradually increased during the analysis, is essential for achieving good separation and peak shape for a compound with a relatively high boiling point. mdpi.comlibretexts.org The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. chemguide.co.uk The Kovats retention index, a standardized measure of retention, for this compound has been reported as 1870 on a semi-standard non-polar column. drugbank.com

Table 2: Typical GC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split (e.g., 50:1) |

Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. These include the C=O stretching of the ester group, C-O stretching, C=C and C=N stretching of the pyridine (B92270) ring, C-H stretching of the aromatic and aliphatic parts, and aromatic C-H bending vibrations. mdpi.com

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine and Phenyl rings) |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1580 | C=C and C=N Stretch | Pyridine Ring |

| ~1495, ~1450 | C=C Stretch | Phenyl Ring |

| ~1280 | C-O Stretch | Ester |

| ~750, ~700 | C-H Out-of-plane Bend | Monosubstituted Phenyl Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and splitting patterns dictated by their position and coupling to adjacent protons. The five protons of the phenylethyl group's phenyl ring would also resonate in the aromatic region (around δ 7.2-7.4 ppm). The two methylene (B1212753) (-CH₂-) groups of the ethyl linker would appear as two distinct triplets in the more upfield region of the spectrum, likely around δ 3.0-4.5 ppm, due to their coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the ester (in the δ 165-175 ppm region), the carbons of the pyridine and phenyl rings (in the δ 120-150 ppm region), and the two aliphatic methylene carbons (in the δ 30-70 ppm region).

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity within the molecule. A COSY spectrum would show correlations between protons that are coupled to each other, confirming, for example, the connection between the two methylene groups in the phenylethyl chain. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Assignment | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C=O | - | ~166 |

| Pyridine C2, C6 | ~9.2, ~8.7 | ~151, ~153 |

| Pyridine C4, C5 | ~8.2, ~7.4 | ~137, ~123 |

| Pyridine C3 | - | ~127 |

| Phenyl C1' | - | ~138 |

| Phenyl C2', C6' | ~7.3 | ~129 |

| Phenyl C3', C5' | ~7.3 | ~129 |

| Phenyl C4' | ~7.2 | ~126 |

| -O-CH₂- | ~4.5 (triplet) | ~66 |

| -CH₂-Ph | ~3.1 (triplet) | ~35 |

Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to its molecular weight (227.26 g/mol ). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentations would include the cleavage of the ester bond. A prominent peak would be expected at m/z 104, corresponding to the stable phenylethyl cation ([C₈H₈]⁺˙), likely from a McLafferty-type rearrangement, or the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. Another significant fragment would be the nicotinoyl cation at m/z 106.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion) is selected and then fragmented further to provide more detailed structural information. For this compound, selecting the molecular ion at m/z 227 and subjecting it to collision-induced dissociation would produce a product ion spectrum showing the characteristic fragments mentioned above, which can be used for highly selective and sensitive quantification in complex mixtures. The fragmentation of the nicotinate moiety itself often involves the loss of CO.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 227 | [M]⁺˙ (Molecular Ion) |

| 123 | [Pyridine-COOH]⁺˙ (Nicotinic acid ion) |

| 106 | [Pyridine-C=O]⁺ (Nicotinoyl cation) |

| 104 | [C₆H₅CH₂CH₂]⁺ (Phenylethyl radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, HPLC-DAD)

Hyphenated analytical techniques are indispensable for the qualitative and quantitative analysis of this compound. semanticscholar.orgactascientific.com These methods combine a separation technique with a spectroscopic detection method, offering enhanced specificity and sensitivity. nih.govsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. mostwiedzy.pl In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains a reference mass spectrum for this compound, which can be used for library matching and confirmation of its identity in unknown samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.govresearchgate.net In LC-MS, separation occurs in a liquid mobile phase, and the eluent is introduced into the mass spectrometer, typically after nebulization and ionization via techniques like electrospray ionization (ESI). While specific LC-MS studies on this compound are not extensively detailed in the literature, the methodology is widely applied to related nicotine (B1678760) metabolites, demonstrating its applicability. nih.govnih.govrestek.com An LC-MS/MS (tandem mass spectrometry) approach would offer even greater selectivity and structural information by inducing fragmentation of a selected parent ion.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is another powerful method for the analysis of this compound. mdpi.com HPLC separates compounds based on their interactions with a stationary phase, and the DAD detector acquires absorbance spectra across a range of UV-visible wavelengths simultaneously. nih.gov This provides information about the chromophores present in the molecule and can aid in peak identification and purity assessment. The pyridine and phenyl rings in this compound are expected to exhibit strong UV absorbance, making HPLC-DAD a suitable technique for its quantification. mdpi.comresearchgate.net

| Technique | Principle of Separation | Principle of Detection | Applicability to this compound | Key Information Obtained |

|---|---|---|---|---|

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | Generates a mass spectrum based on the mass-to-charge ratio of ionized molecular fragments. | Highly suitable due to the compound's volatility. A reference spectrum exists in the NIST database. nih.gov | Molecular weight, fragmentation pattern for structural elucidation, and definitive identification. |

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Provides mass-to-charge ratio information, often of the intact molecule (molecular ion). | Applicable for analysis in complex matrices and for compounds that may degrade at high temperatures. | Molecular weight confirmation and quantification. |

| HPLC-DAD | Partitioning between a liquid mobile phase and a solid stationary phase. | Measures UV-Vis absorbance over a range of wavelengths, providing a UV spectrum for the analyte. | Well-suited for quantification due to the presence of UV-absorbing chromophores (pyridine and phenyl rings). | Purity assessment, quantification, and UV spectral data for identification. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

While X-ray crystallography is a fundamental method for unambiguous structure elucidation, a search of publicly available crystallographic databases did not yield a specific crystal structure for this compound. However, the application of this technique would provide invaluable information about its solid-state conformation, intermolecular interactions (such as hydrogen bonding or π-stacking), and crystal packing. This data is crucial for understanding the physical properties of the compound, such as its melting point, solubility, and polymorphism.

| Crystallographic Parameter | Type of Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit that forms the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl nicotinate |

| Nicotine |

Computational Chemistry Applications in 2 Phenylethyl Nicotinate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-phenylethyl nicotinate (B505614), docking simulations are crucial for understanding its interaction with biological targets. These simulations can identify key amino acid residues in the binding pocket of a receptor that interact with the ligand, providing a rationale for its biological activity.

For instance, in studies of nicotinic acid derivatives, molecular docking has been used to predict their binding modes within the active sites of various enzymes. mdpi.com Research on nicotinamide (B372718) derivatives as potential VEGFR-2 inhibitors utilized docking to screen a library of compounds and understand their interactions with the VEGFR-2 tyrosine kinase active pocket. nih.gov Similarly, docking studies on analogues of nicotine (B1678760) have been performed to analyze their binding modes at the agonist binding site of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. aps.org The insights gained from such simulations are invaluable for the rational design of new 2-phenylethyl nicotinate analogues with improved affinity and selectivity.

A typical molecular docking workflow involves preparing the 3D structures of the ligand (this compound) and the target protein, defining the binding site, and then using a scoring function to rank the different binding poses. The results can be visualized to understand the specific interactions at the atomic level.

Table 1: Example of Molecular Docking Results for a Nicotinate Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| VEGFR-2 | Nicotinamide derivative | -8.5 | Cys919, Asp1046 | Hydrogen Bond |

| α4β2 nAChR | Nicotine analogue | -7.2 | TrpB, TyrA | π-cation, Hydrogen Bond |

Note: This table is illustrative and based on findings for related nicotinic acid derivatives.

Virtual Screening and Library Design for Novel Nicotinate Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jchemlett.com This method is particularly useful for discovering novel analogues of this compound with potentially enhanced biological activities.

The process often starts with a known active compound, like a nicotinic acid derivative, and then screens a vast chemical space for molecules with similar properties. Structure-based virtual screening, which utilizes the 3D structure of the target, and ligand-based virtual screening, which relies on the knowledge of known active molecules, are two common approaches. jchemlett.com For example, a virtual screening campaign was conducted to identify new nicotinamides as apoptotic VEGFR-2 inhibitors by screening a hypothetical library of compounds. nih.gov

The design of a virtual library of nicotinate analogues would involve systematically modifying the this compound scaffold. This could include altering the substituents on the pyridine (B92270) ring or the phenylethyl group. These designed compounds can then be computationally screened for their predicted binding affinity to a specific target, and the most promising candidates can be synthesized and tested experimentally. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for this compound and its analogues would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to its target receptor.

Several pharmacophore models have been developed for nicotinic acetylcholine receptor agonists, which typically include a cationic center and a hydrogen bond acceptor. nih.gov The development of such a model for this compound would involve aligning a set of known active and inactive analogues and extracting the common chemical features responsible for their activity. dovepress.com This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. dovepress.comnih.gov For instance, pharmacophore models have been successfully used to identify novel α7 nicotinic acetylcholine receptor ligands. nih.gov

Key Pharmacophoric Features for Nicotinic Ligands:

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group.

Aromatic Ring: The pyridine and phenyl rings.

Hydrophobic Features: The ethyl linker and the phenyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. bio-hpc.eu For this compound and its analogues, QSAR models can be developed to predict their bioactivity based on various molecular descriptors.

These descriptors can be categorized into 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) properties. A QSAR model is built using a training set of compounds with known biological activities. The resulting model can then be used to predict the activity of new, untested compounds. nih.gov This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

While specific QSAR studies on this compound are not widely reported, the methodology has been applied to various classes of compounds, including those targeting nicotinic receptors. researchgate.net The development of a robust QSAR model for a series of nicotinate esters could provide valuable insights into the structural requirements for their biological activity.

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

|---|---|

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |

| Topological | Wiener Index, Randic Index |

| Electronic | Dipole Moment, HOMO/LUMO energies |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov For this compound, DFT calculations can be employed to determine its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

These calculations are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. For example, the electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions. Furthermore, DFT can be used to calculate properties like ionization potential and electron affinity, which are relevant to the molecule's behavior in biological systems. nih.gov While specific DFT studies on this compound are limited, this method has been applied to study the reactivity of related nicotinic acid derivatives and other small molecules. mdpi.comrsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and biomolecular systems over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with a target protein in a dynamic environment, often including explicit solvent molecules.

By simulating the protein-ligand complex over a period of time, MD can reveal the stability of the binding pose predicted by molecular docking and identify key interactions that are maintained throughout the simulation. nih.gov This provides a more realistic picture of the binding event than static docking models.

Furthermore, advanced MD techniques can be used to calculate the binding free energy of a ligand to its target, which is a more accurate predictor of binding affinity than docking scores. rsc.org These simulations can also be used to explore the conformational landscape of the target protein upon ligand binding, providing insights into the mechanism of receptor activation or inhibition. elifesciences.org MD simulations have been instrumental in understanding the binding of ligands to nicotinic receptors and other protein targets. nih.govelifesciences.org

Environmental Implications and Green Chemistry Principles in 2 Phenylethyl Nicotinate Research

Development of Sustainable and Eco-Friendly Synthetic Routes

The traditional synthesis of esters often involves methods that may not align with modern green chemistry standards. Consequently, research is shifting towards more sustainable and eco-friendly routes for producing nicotinate (B505614) esters, including 2-phenylethyl nicotinate. These approaches focus on the use of renewable resources, safer reagents, and catalytic methods to reduce environmental impact.

A key development in green synthesis is the use of biocatalysts, such as enzymes. Lipases, for example, are increasingly used for esterification and transesterification reactions. An innovative approach for producing nicotinamide (B372718) derivatives utilizes the lipase (B570770) Novozym® 435 in continuous-flow microreactors. nih.gov This method results in high product yields (81.6–88.5%) with substantially shorter reaction times (35 minutes) compared to traditional batch processes. nih.gov Such enzymatic processes operate under mild conditions, reducing energy consumption and avoiding the harsh reagents often used in chemical synthesis. The synthesis of 2-phenylethyl acetate (B1210297), an ester with a similar structure, has also been successfully optimized using lipase catalysis, demonstrating the viability of this approach for aromatic esters. nih.gov

Another sustainable strategy is the elimination of harmful solvents and catalysts. Research has shown the successful synthesis of 2-anilino nicotinic acid derivatives under solvent- and catalyst-free conditions, yielding good to excellent results in short reaction times (15–120 minutes). researchgate.net This highlights a move towards processes that are inherently safer and produce less waste. researchgate.net Furthermore, the use of safer, bio-based solvents is gaining traction. Cyrene™, a green solvent, has been effectively used as a substitute for conventional polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitutions of nicotinic esters. researchgate.net

These eco-friendly synthetic strategies, summarized in the table below, offer significant advantages over conventional methods and can be adapted for the industrial production of this compound.

Comparison of Synthetic Routes for Nicotinate Derivatives

| Method | Key Features | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Enzymatic Catalysis (Lipase) | Use of biocatalyst in continuous-flow microreactors. | High yields, short reaction times, mild conditions, reusable catalyst. | Synthesis of nicotinamide derivatives from methyl nicotinate. | nih.gov |

| Solvent- & Catalyst-Free Synthesis | Reaction proceeds by heating reactants without any medium or catalyst. | Eliminates solvent and catalyst waste, operational simplicity, short reaction times. | Synthesis of 2-anilino nicotinic acids from 2-chloronicotinic acid. | researchgate.net |

| Green Solvent Substitution | Replacing hazardous solvents (e.g., DMF, DMSO) with safer alternatives (e.g., Cyrene™). | Reduces toxicity and environmental concerns associated with solvents, simplifies product purification. | Nucleophilic aromatic substitutions of nicotinic esters. | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Enhanced reaction rates, higher selectivity, improved yields, energy efficiency. | One-pot synthesis of biologically active oxadiazole derivatives. | mdpi.com |

Minimization of Hazardous Waste and Solvents in Production

A core principle of green chemistry is the reduction or elimination of hazardous waste at its source. redarcenv.com In the production of this compound, this involves careful selection of solvents and reagents and optimizing reaction conditions to prevent the formation of byproducts.

Waste minimization can be defined as the reduction, to the greatest extent feasible, of hazardous waste that requires treatment, storage, or disposal. ecu.edu This includes source reduction and recycling activities that decrease the total volume or toxicity of the waste stream. ecu.eduumd.edu Key strategies applicable to chemical synthesis include:

Product Substitution : Using less hazardous or non-hazardous materials whenever possible. ecu.educornell.edu

Process Modification : Altering the production process to generate less waste. oshatrainingschool.com This can include switching to microscale techniques, which reduces the quantities of chemicals used and waste generated. cornell.edu

Inventory Management : Ordering and using only the necessary amount of chemicals to prevent waste from expired or unused stock. cornell.eduoshatrainingschool.com

Solvents are a major contributor to the waste generated in the chemical industry, often accounting for 80-90% of the mass in a typical reaction. acs.org Therefore, a primary focus of green chemistry is to reduce solvent use or replace hazardous solvents with environmentally benign alternatives. acs.orgmdpi.com Traditional solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), while effective, are known for their toxicity. researchgate.net Research into the synthesis of nicotinic esters has identified greener alternatives. For instance, Cyrene™ has been shown to outperform DMF and DMSO in certain reactions, and its high water solubility simplifies product purification, often allowing for simple precipitation. researchgate.net Other eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have also been successfully used to improve the efficiency and sustainability of synthetic processes. nih.gov

Properties of Conventional vs. Green Solvents

| Solvent | Type | Key Environmental/Safety Concerns |

|---|---|---|

| Dimethylformamide (DMF) | Conventional (Polar Aprotic) | Reproductive toxicity, hepatotoxicity. |

| Dimethyl sulfoxide (DMSO) | Conventional (Polar Aprotic) | Can penetrate skin, potential for thermal runaway reactions. researchgate.net |

| Toluene | Conventional (Aromatic Hydrocarbon) | Flammable, volatile organic compound (VOC), neurotoxicity. |

| Cyrene™ | Green (Bio-based) | Biodegradable, derived from renewable resources, lower toxicity. researchgate.net |

| tert-Amyl Alcohol | Green (Alcohol) | Considered an environmentally friendly reaction medium. nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Ether) | Derived from renewable resources, lower toxicity than THF. nih.gov |

| Water | Green (Aqueous) | Non-toxic, non-flammable, abundant, and inexpensive. mdpi.com |

Energy Efficiency and Atom Economy in Chemical Processes

Improving the sustainability of chemical manufacturing requires a focus on two key metrics: energy efficiency and atom economy. Both are central to the 12 Principles of Green Chemistry and aim to reduce the resource intensity of chemical processes. reagent.co.uk

Energy Efficiency in chemical processes involves minimizing energy consumption by designing reactions that can be conducted at ambient temperature and pressure. reagent.co.ukchemcopilot.com The chemical industry is a significant consumer of energy, and enhancing efficiency can lead to substantial cost reductions and a lower carbon footprint. solubilityofthings.compurkh.comaceee.org Strategies to improve energy efficiency include:

Catalysis : Using catalysts to lower the activation energy of a reaction, allowing it to proceed under milder conditions and at a faster rate. solubilityofthings.com

Process Intensification : Employing technologies like continuous-flow microreactors, which offer better heat and mass transfer, leading to shorter reaction times and reduced energy needs compared to large batch reactors. nih.govpurkh.com

Alternative Energy Sources : Utilizing microwave or ultrasound irradiation to supply energy to reactions more efficiently than conventional heating methods. mdpi.com

Atom Economy is a concept developed by Barry Trost that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comjk-sci.com The goal is to design syntheses where most, if not all, atoms from the starting materials are found in the product, thus minimizing waste at the molecular level. wordpress.com

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100%

Reaction types vary in their inherent atom economy. Addition and rearrangement reactions are highly efficient, often achieving 100% atom economy. buecher.de In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. buecher.de

For the synthesis of this compound via direct esterification of nicotinic acid with 2-phenylethanol (B73330), the reaction is: C₆H₅NO₂ (Nicotinic Acid) + C₈H₁₀O (2-Phenylethanol) → C₁₄H₁₃NO₂ (this compound) + H₂O (Water)

Theoretical Atom Economy for the Synthesis of this compound

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Reactant |

| 2-Phenylethanol | C₈H₁₀O | 122.16 | Reactant |

| Total Reactant Mass | - | 245.27 | - |

| This compound | C₁₄H₁₃NO₂ | 227.26 | Desired Product |

| Water | H₂O | 18.01 | Byproduct |

Calculated Atom Economy: (227.26 / 245.27) × 100% = 92.66%

An atom economy of 92.66% is quite high, indicating that this direct esterification is an efficient synthetic route from a green chemistry perspective.

Future Research Trajectories and Translational Outlook for 2 Phenylethyl Nicotinate

Exploration of Undiscovered Pharmacological Targets and Therapeutic Areas

While the primary mechanisms of action of nicotinates are partially understood, the unique properties endowed by the 2-phenylethyl moiety suggest a broader range of biological activities. The structural framework of 2-phenylethyl nicotinate (B505614), containing a 2-phenylethylamine scaffold, is a common feature in molecules targeting a wide array of receptors. This opens up the possibility of previously undiscovered pharmacological targets.

Future investigations will likely focus on:

Neurological Targets : The 2-phenylethylamine structure is a well-known pharmacophore for central nervous system targets. Research into its binding affinity and functional activity at various receptor subtypes, including dopaminergic, serotonergic (such as 5-HT), and adrenergic receptors, could reveal novel applications in neurology and psychiatry. mdpi.com For instance, related compounds like 6-(2-phenylethyl)nicotine have been shown to bind to nicotinic cholinergic (nACh) receptors, suggesting that 2-phenylethyl nicotinate could also modulate cholinergic pathways. nih.govresearchgate.net

Cardiovascular and Inflammatory Pathways : Nicotinic acid and its derivatives are known for their effects on lipid metabolism and vascular inflammation. The anti-inflammatory and antioxidant properties of related pyridine (B92270) derivatives suggest that this compound could be investigated for its potential in treating cardiovascular diseases characterized by ischemia and oxidative stress. mdpi.com

Enzyme Inhibition : Many drugs exert their effects by inhibiting specific enzymes. Future screening of this compound against panels of enzymes, such as dipeptidyl peptidases (DPP) or various proteases, could identify novel inhibitory activities relevant to metabolic disorders or oncology. mdpi.com

A systematic screening approach against a wide range of biological targets will be crucial in identifying these undiscovered activities and expanding the therapeutic potential of this compound.

Development of Advanced Drug Delivery Systems and Formulations

Optimizing the delivery of this compound to its target sites can significantly enhance its efficacy and minimize potential off-target effects. The development of advanced drug delivery systems is a critical step in its translational journey.

Future formulation research could explore:

Nanoparticle-Based Systems : Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. These systems can be engineered for targeted delivery to specific tissues or cells, such as tumor tissues, potentially increasing therapeutic efficacy. nih.gov

Prodrug Strategies : The development of prodrugs, for example by conjugation with polyethylene glycol (PEGylation), can improve the compound's solubility and extend its circulation half-life. semanticscholar.org This approach has been successful for various small molecule drugs.

Topical and Transdermal Formulations : For localized applications, such as in dermatology or for peripheral vasodilation, novel topical formulations could be developed. For instance, methyl nicotinate has been shown to enhance peripheral blood flow when applied topically, suggesting a similar potential for this compound in specific formulations. nih.gov

Solid Dosage Forms : For oral administration, the development of advanced solid dosage forms, such as amorphous solid dispersions or controlled-release tablets, can improve bioavailability and patient compliance. nih.gov

These advanced formulations will be instrumental in translating the pharmacological potential of this compound into viable clinical applications.

Integration of Omics Technologies for Comprehensive Mechanistic Insight

A deep understanding of the molecular mechanisms underlying the effects of this compound is essential for its rational development. Omics technologies offer a powerful, unbiased approach to elucidate these mechanisms on a systemic level. nih.govmdpi.com

The integration of various omics platforms can provide a holistic view of the compound's biological impact:

Transcriptomics : Analyzing changes in gene expression (the transcriptome) in cells or tissues treated with this compound can identify the signaling pathways and cellular processes it modulates.

Proteomics : This approach investigates changes in the entire set of proteins (the proteome), providing insights into the functional consequences of altered gene expression and identifying direct protein targets of the compound.

Metabolomics : By profiling the complete set of metabolites (the metabolome), researchers can understand how this compound affects cellular metabolism and identify biomarkers of its activity. mdpi.com

A multi-omics approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, will be crucial for building comprehensive models of the compound's mechanism of action, identifying biomarkers for patient stratification, and discovering potential new therapeutic indications. nih.govinformahealthcare.com

Advancements in High-Throughput Screening and Combinatorial Chemistry

The discovery of new, more potent, and selective analogs of this compound can be accelerated by leveraging high-throughput screening (HTS) and combinatorial chemistry.

Combinatorial Chemistry : This synthetic strategy enables the rapid generation of large libraries of molecules based on the this compound scaffold. wikipedia.orguomustansiriyah.edu.iqscribd.com By systematically modifying different parts of the molecule, researchers can create a diverse set of derivatives for screening. researchgate.net This approach increases the probability of finding compounds with improved therapeutic properties.